molecular formula C8H10Br2N2O2 B2452172 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde CAS No. 888484-98-8

3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde

Cat. No.: B2452172
CAS No.: 888484-98-8
M. Wt: 325.988
InChI Key: COCAEGZVBRDLIL-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is a specialized chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of two bromine atoms, an ethoxyethyl group, and a pyrazole ring with a carboxaldehyde functional group. It is used in various scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrazole derivative followed by the introduction of the ethoxyethyl group and the carboxaldehyde functionality. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The final step involves the oxidation of the intermediate to form the carboxaldehyde group, which can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxaldehyde group to alcohols or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a lead compound for new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atoms and the carboxaldehyde group can influence its binding affinity and selectivity for these targets. The ethoxyethyl group may also play a role in enhancing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-pyrazole-4-carboxaldehyde: Lacks the ethoxyethyl group, which may affect its reactivity and applications.

    1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehyde: Does not have the bromine atoms, which can influence its chemical properties and biological activity.

    3,5-Dibromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group provides different reactivity compared to the carboxaldehyde group.

Uniqueness

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the ethoxyethyl group enhances its versatility in various applications, making it a valuable compound for research and industrial use.

Biological Activity

3,5-Dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and various applications based on recent research findings.

The molecular formula of this compound is C8H10Br2N2O2C_8H_{10}Br_2N_2O_2, with a molecular weight of 325.9852 g/mol. It contains two bromine atoms, an ethoxyethyl group, and a pyrazole ring with a carboxaldehyde functional group, which contribute to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of a pyrazole derivative.
  • Introduction of the ethoxyethyl group .
  • Formation of the carboxaldehyde through oxidation.

Common reagents used include bromine or N-bromosuccinimide (NBS) for bromination, and oxidizing agents like pyridinium chlorochromate (PCC) for the final step .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. The compound has been evaluated against several bacterial strains and has shown promising results in inhibiting their growth. For instance, derivatives similar to this compound have been reported to exhibit activity against E. coli and Staphylococcus aureus .

Anticancer Properties

Research has indicated potential anticancer activity for compounds within the pyrazole class. The mechanism may involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. Some studies have reported that related compounds show inhibitory effects on cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests it may also have anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives have shown significant inhibition of COX-2 activity, making them candidates for anti-inflammatory drug development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Interaction with specific enzymes or receptors , modulating their activity.
  • The influence of the bromine atoms on binding affinity and selectivity.
  • The ethoxyethyl group potentially enhancing solubility and bioavailability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
3,5-Dibromo-1H-pyrazole-4-carboxaldehydeLacks ethoxyethyl groupModerate antimicrobial properties
1-(1-Ethoxyethyl)-1H-pyrazole-4-carboxaldehydeNo bromine atomsLimited biological activity
3,5-Dibromo-1H-pyrazole-4-carboxylic acidContains carboxylic acid insteadEnhanced anti-inflammatory activity

This comparison highlights how the presence of both bromine atoms and the ethoxyethyl group in this compound contributes to its distinct biological profile .

Case Studies

Several case studies have been published that explore the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against various pathogens. One derivative exhibited an inhibition rate comparable to standard antibiotics .
  • Anti-inflammatory Research : Compounds similar to this compound were evaluated in vivo using carrageenan-induced edema models. Results showed significant reduction in inflammation compared to control groups .

Properties

IUPAC Name

3,5-dibromo-1-(1-ethoxyethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O2/c1-3-14-5(2)12-8(10)6(4-13)7(9)11-12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCAEGZVBRDLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C(=C(C(=N1)Br)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1 g (3.94 mmol) of 3,5-dibromo-1H-pyrazole-4-carboxaldehyde, 1.5 mL (16 mmol) of ethyl vinyl ether and 3 drops of concentrated 12 N hydrochloric acid are introduced with stirring into 30 mL of toluene at a temperature in the region of 20° C. The reaction mixture is stirred for 15 hours at a temperature in the region of 20° C., followed by addition of 1.5 mL (16 mmol) of ethyl vinyl ether, and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then diluted with 20 mL of toluene and washed with twice 30 mL of saturated sodium hydrogen carbonate solution. The organic phase is dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.19 g of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde in the form of a yellow oil. 1H NMR spectrum (300 MHz, (CD3)2SO-d6, δ in ppm): 1.10 (t, J=7.5 Hz: 3H); 1.64 (d, J=6.5 Hz: 3H); 3.31 (mt: 1H); 3.51 (mt: 1H); 5.88 (q, J=6.5 Hz: 1H); 9.73 (s: 1H).
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1 g
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1.5 mL
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1.5 mL
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20 mL
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30 mL
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Synthesis routes and methods II

Procedure details

1 g (3.94 mmol) of 3,5-dibromo-1H-pyrazole-4-carboxaldehyde, 1.5 cm3 (16 mmol) of ethyl vinyl ether and 3 drops of 12N concentrated hydrochloric acid are introduced with stirring into 30 cm3 of toluene at a temperature in the region of 20° C. The reaction mixture is stirred for 15 hours at a temperature in the region of 20° C., 1.5 cm3 (16 mmol) of ethyl vinyl ether are then run in and stirring is continued for 15 hours at a temperature in the region of 20° C. The reaction mixture is then diluted with 20 cm3 of toluene and washed with twice 30 cm3 of saturated sodium hydrogen carbonate solution. The organic phase is dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.19 g of 3,5-dibromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxaldehyde in the form of a yellow oil. 1H NMR spectrum (300 MHz, (CD3)2SO-d6, δ in ppm): 1.10 (t, J=7.5 Hz: 3H); 1.64 (d, J=6.5 Hz: 3H); 3.31 (mt: 1H); 3.51 (mt: 1H); 5.88 (q, J=6.5 Hz: 1H); 9.73 (s: 1H).
Quantity
1 g
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reactant
Reaction Step One
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1.5 mL
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reactant
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0 (± 1) mol
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catalyst
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1.5 mL
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reactant
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20 mL
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solvent
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Quantity
30 mL
Type
solvent
Reaction Step Four

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